molecular formula C23H26N2O3 B169253 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol CAS No. 133347-36-1

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Cat. No. B169253
CAS RN: 133347-36-1
M. Wt: 378.5 g/mol
InChI Key: SRBVIBLTYWRHJQ-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol” is a chemical compound with the molecular formula C23H26N2O3 . It is also known by the synonyms O-Desmethylnaftopidil and 1-Piperazineethanol .


Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C23H26N2O3/c26-19 (17-28-23-11-5-7-18-6-1-2-8-20 (18)23)16-24-12-14-25 (15-13-24)21-9-3-4-10-22 (21)27/h1-11,19,26-27H,12-17H2 . The Canonical SMILES representation is C1CN (CCN1CC (COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.5 g/mol . It has a computed XLogP3-AA value of 3.8, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 378.19434270 g/mol .

Scientific Research Applications

Synthesis and Evaluation in PET Radioligand Studies

  • The compound has been synthesized and evaluated for its potential use in PET radioligand studies. One study focused on a related cyclohexyl piperazine compound, exploring its properties as a sigma-2 receptor ligand. This compound exhibited rapid and homogeneous concentration in various brain structures in mouse models, indicating potential for brain imaging studies (Kassiou et al., 2005).

Antioxidant and Biological Activity

  • Research has indicated that similar alkylaminophenol compounds, synthesized via the Petasis reaction, possess high antioxidant value, suggesting potential biological activity as drugs. Structural and theoretical analyses support these findings, highlighting the compound's possible use in therapeutic applications (Ulaş, 2020).

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

  • A study on a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, demonstrated its ability to enhance nerve growth factor's stimulation of neurite outgrowths, which is significant for neurodegenerative disease research (Williams et al., 2010).

Anticancer Potential

  • Investigation of NPB analogs, which include similar structural elements, showed specific inhibition of phosphorylation in human carcinoma cells. This inhibition is significant for understanding and potentially treating cancer, as these compounds show promise in decreasing cancer cell viability (Girimanchanaika et al., 2021).

Potential as Hypotensive Agents

  • Some derivatives of this compound class have been explored as potential hypotensive agents, demonstrating significant activity in this area. This suggests the compound's relevance in cardiovascular research and treatment (Tandon et al., 2004).

Exploration in Supramolecular Assemblies

  • The compound has been used in studies exploring supramolecular assemblies, indicating its utility in advanced materials science and nanotechnology (Chen & Peng, 2008).

Applications in Neurology and Psychopharmacology

  • Derivatives of the compound have shown affinity for dopamine receptors, suggesting potential applications in neurology and psychopharmacology, particularly in the development of treatments for disorders like schizophrenia and depression (Dutta et al., 2004).

Safety and Hazards

The compound is associated with the hazard statements H302, H315, H319, H335, and the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBVIBLTYWRHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927573
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

CAS RN

132194-30-0
Record name O-Desmethylnaftopidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.56 g. (0.025 mole) 1-(2-hydroxyphenyl)-piperazine and 5.6 g. (0.028 mole) 2,3-epoxypropyl naphthyl ether are dissolved in 50 ml. isopropanol and the solution obtained is heated under reflux for 5 hours, while stirring. Thereafter, the reaction mixture is diluted with a further 50 ml. isopropanol and acidified isopropanolic hydrochloric acid. A voluminous product precipitates out which is filtered off with suction, washed several times with isopropanol and recrystallised from methanol. Yield 8.8 g. (77% of theory); m.p. 249°-250° C.
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